GPR35 Antagonism Screen: Confirmed Inactivity Distinguishes This Compound from Known GPR35-Active Chemotypes
In a primary GPR35 antagonism assay conducted as part of the European Chemical Biology Database (ECBD) screening cascade, this compound (EOS39605) was classified as 'inactive' [1]. By contrast, known GPR35 antagonists such as ML145 (CID-2286812) and ML144 (CID-1542103) demonstrate potent antagonistic activity through inverse agonism at this receptor [2]. This negative result provides a quantifiable selectivity filter: the N-isopropyl substitution on the 4-chlorobenzenesulfonyl-piperidine scaffold does not engage GPR35, whereas certain structurally distinct chemotypes within the broader sulfonamide/piperidine space do.
| Evidence Dimension | GPR35 antagonism activity in primary screening assay |
|---|---|
| Target Compound Data | Inactive (no antagonism detected) |
| Comparator Or Baseline | ML145 (CID-2286812) and ML144 (CID-1542103): confirmed GPR35 antagonists/inverse agonists |
| Quantified Difference | Qualitative: target compound shows no measurable activity vs. confirmed antagonist activity for comparators |
| Conditions | ECBD primary GPR35 antagonism assay (EOS300038) |
Why This Matters
Confirmed inactivity at GPR35 eliminates this receptor as an off-target, which is valuable information for users seeking to avoid GPR35-mediated confounding effects in cellular or in vivo models.
- [1] European Chemical Biology Database (ECBD). EOS39605 Assay Record: GPR35 Antagonism (Assay EOS300038). URL: https://sildrug.ibb.waw.pl/ecbd/EOS39605/ (accessed April 2026). View Source
- [2] Heynen-Genel, S. et al. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action. J. Pharmacol. Exp. Ther. 2012, 343 (3), 628–637. View Source
